Nornicotine-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Nornicotine-2-carboxylic acid can be synthesized through multiple steps involving esterification, condensation, hydrolysis, decarboxylation, and reduction processes. For instance, dl-Nornicotine-2′-14C was synthesized from nicotinic acid (carboxyl-14C) through a four-step process involving esterification with diazomethane, condensation with 3-lithio-N-trimethylsilyl-2-pyrrolidone, hydrolysis, and decarboxylation in concentrated hydrochloric acid, followed by reduction to yield nornicotine-2′-14C (Hu, Bondinell, & Hoffmann, 1974). Another approach involved reductive aminocyclization of a 1,4-ketoaldehyde with an aminosugar, followed by acidic hydrolysis (Loh, Zhou, Li, & Sim, 1999).

Molecular Structure Analysis

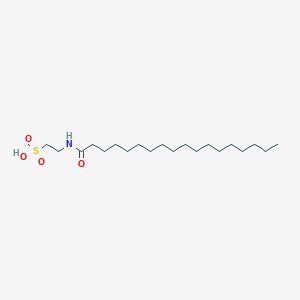

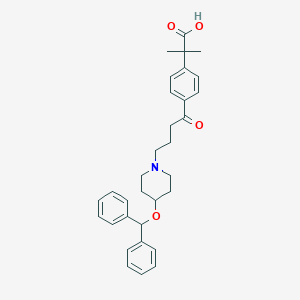

The molecular structure of nornicotine-2-carboxylic acid involves a pyridine ring attached to a pyrrolidine ring, with a carboxylic acid group substituting one of the hydrogen atoms. This structure is crucial for its reactivity and interaction with biological systems. Studies on related molecules, such as 6-aminonicotinic acid, provide insights into the potential reactivity and applications of nornicotine-2-carboxylic acid derivatives (Feng, Huang, Liu, & Wang, 2010).

Chemical Reactions and Properties

Nornicotine-2-carboxylic acid and its derivatives participate in various chemical reactions, including aldol reactions, carboxylation, and amidation. These reactions are significant for the synthesis of pharmaceuticals and other organic compounds. For example, nornicotine has been shown to catalyze aldol reactions under specific conditions, demonstrating its potential as a catalyst in organic synthesis (Dickerson, Lovell, Meijler, Noodleman, & Janda, 2004).

Wissenschaftliche Forschungsanwendungen

-

Biochemical Production and Separation for Biorefinery Applications

- Carboxylic acids are traditionally produced from fossil fuels and have significant applications in the chemical, pharmaceutical, food, and fuel industries . Significant progress has been made in replacing such fossil fuel sources used for production of carboxylic acids with sustainable and renewable biomass resources .

- The primary focus of the review is on a discussion of and comparison between existing biochemical processes for producing lower-chain fatty acids such as acetic-, propionic-, butyric-, and lactic acids .

- The significance of these acids stems from the recent progress in catalytic upgrading to produce biofuels apart from the current applications of the carboxylic acids in the food, pharmaceutical, and plastics sectors .

-

Applications in Organic Synthesis, Nanotechnology, and Polymers

- Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .

- The applications of carboxylic acids in these areas include obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

- Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .

-

Phytogenic Pesticide

- Nicotine, a plant alkaloid found in the tobacco plant, is a central nervous system stimulant that can act as a phytogenic pesticide . It can stimulate or block ganglionic functions in low or high doses, respectively . This property could potentially be exploited in the development of pesticides or other agrochemical products .

-

Neurotoxin and Anxiolytic Drug

-

Nanotechnology and Surface Modification

-

Polymers and Additives

-

Pharmaceutical Industry

-

Food Industry

-

Chemical Industry

-

Surface Modifiers

-

Monomers and Additives

-

Medical Field

Safety And Hazards

Eigenschaften

IUPAC Name |

5-pyridin-3-ylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFSAICMYCRAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CN=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602358 |

Source

|

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nornicotine-2-carboxylic Acid | |

CAS RN |

3562-11-6 |

Source

|

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

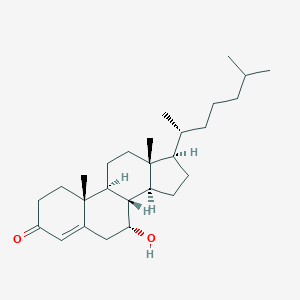

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

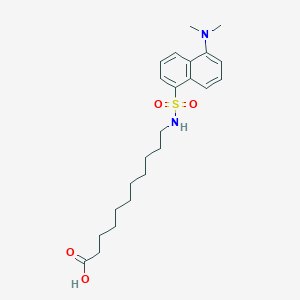

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)

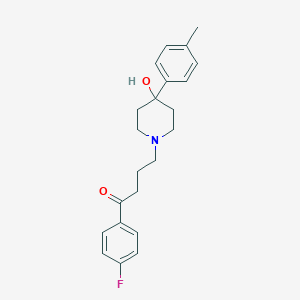

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)